Product packaging for Methyl[1-(4-methylphenyl)ethyl]amine(Cat. No.:CAS No. 42071-14-7)

Methyl[1-(4-methylphenyl)ethyl]amine

Cat. No.: B3266206
CAS No.: 42071-14-7
M. Wt: 149.23 g/mol
InChI Key: WUFPPWANSBKANN-UHFFFAOYSA-N
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Description

Significance of Chiral Amines in Modern Synthesis and Catalysis

Chiral amines are a cornerstone of modern organic synthesis and catalysis, playing a pivotal role in the creation of enantiomerically pure compounds. fluorochem.co.uk These molecules, which contain a nitrogen atom attached to a chiral center, are ubiquitous in nature, forming the structural basis of many natural products, pharmaceuticals, and agrochemicals. fluorochem.co.ukchemicalbook.com Approximately 40-45% of small-molecule drugs contain chiral amine fragments, highlighting their profound importance in medicinal chemistry. fluorochem.co.ukchemicalbook.com

The significance of chiral amines extends beyond their presence in biologically active molecules. They are indispensable tools in asymmetric synthesis, where they function as:

Chiral Auxiliaries: Temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

Chiral Resolving Agents: Used to separate racemic mixtures into their constituent enantiomers through the formation of diastereomeric salts. arctomsci.comscbt.com

Chiral Catalysts: In the field of organocatalysis, chiral amines, both primary and secondary, can catalyze a wide array of stereoselective transformations. Current time information in Calloway County, US.bldpharm.comnih.gov They can act as nucleophiles, bases, or form key intermediates such as enamines and iminium ions to facilitate asymmetric bond formation. Current time information in Calloway County, US.bldpharm.com

The development of novel chiral amine catalysts continues to be a vibrant area of research, enabling the efficient and environmentally benign synthesis of complex chiral molecules. Current time information in Calloway County, US.bldpharm.com Their ability to promote reactions with high enantioselectivity and yield makes them a powerful alternative to traditional metal-based catalysts. Current time information in Calloway County, US.bldpharm.com

Overview of Methyl[1-(4-methylphenyl)ethyl]amine as a Secondary Chiral Amine

This compound is a chiral secondary amine that has garnered interest within the field of synthetic organic chemistry. As a secondary amine, it possesses a nitrogen atom bonded to two carbon atoms and one hydrogen atom, with one of the carbon substituents being the chiral 1-(4-methylphenyl)ethyl group. This structure imparts chirality to the molecule, making it a valuable building block or catalyst for asymmetric transformations.

The synthesis of this secondary amine can be envisioned through the N-methylation of the corresponding primary amine, 1-(4-methylphenyl)ethylamine (B1348833). General methods for the N-alkylation of primary amines, such as reductive amination or reaction with a methylating agent, are well-established synthetic strategies. organic-chemistry.org For instance, the direct asymmetric reductive amination of a ketone with a secondary amine has been shown to be an effective method for producing chiral tertiary amines, and similar principles can be applied to the synthesis of chiral secondary amines. nih.gov

Below are some of the physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 42071-14-7 chemicalbook.combldpharm.com
Molecular Formula C10H15N bldpharm.com
Molecular Weight 149.24 g/mol bldpharm.com
Boiling Point (Predicted) 204.5±9.0 °C chemicalbook.com
Density (Predicted) 0.906±0.06 g/cm³ chemicalbook.com
pKa (Predicted) 10.00±0.10 chemicalbook.com
SMILES Code CC(NC)C1=CC=C(C=C1)C bldpharm.com

The presence of the chiral center and the secondary amine functionality makes this compound a candidate for applications in asymmetric catalysis, potentially serving as a ligand for metal catalysts or as an organocatalyst itself. Its structural similarity to other well-known chiral amines suggests its utility in reactions where the stereochemical environment around the nitrogen atom is crucial for inducing enantioselectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B3266206 Methyl[1-(4-methylphenyl)ethyl]amine CAS No. 42071-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFPPWANSBKANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Stereochemistry, and Structural Elucidation in Research Context

Systematic and Common Nomenclature of Methyl[1-(4-methylphenyl)ethyl]amine

The naming of a chemical compound is the foundation of its scientific identity. For this compound, both systematic and common names are used in literature, each providing a different level of descriptive detail. The systematic name, derived from IUPAC (International Union of Pure and Applied Chemistry) rules, provides an unambiguous description of the molecular structure.

The structure consists of a phenethylamine (B48288) backbone with three key substitutions: a methyl group on the nitrogen atom (N-methyl), a methyl group on the alpha-carbon (the carbon adjacent to the nitrogen), and a methyl group on the para-position (position 4) of the phenyl ring. This leads to the systematic IUPAC name N-methyl-1-(4-methylphenyl)ethan-1-amine . Common names, while less formal, are frequently encountered in chemical databases and commercial listings. These include N-methyl-1-(p-tolyl)ethan-1-amine and simply this compound. chemicalbook.com

Name TypeNameIdentifier
Systematic (IUPAC) NameN-methyl-1-(4-methylphenyl)ethan-1-amine-
Common NameN-methyl-1-(p-tolyl)ethan-1-amine-
CAS Number42071-14-7 chemicalbook.com

Enantiomeric Forms: (R)- and (S)-Methyl[1-(4-methylphenyl)ethyl]amine

The presence of a chiral center at the alpha-carbon—the carbon atom bonded to the phenyl ring, the amino group, a methyl group, and a hydrogen atom—means that this compound is a chiral molecule. It exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-Methyl[1-(4-methylphenyl)ethyl]amine and (S)-Methyl[1-(4-methylphenyl)ethyl]amine according to the Cahn-Ingold-Prelog priority rules. While enantiomers have identical physical properties such as boiling point and density, they rotate plane-polarized light in equal but opposite directions and interact differently with other chiral molecules.

The synthesis of specific enantiomers, such as (R)-(+)-1-(4-methylphenyl)ethylamine, often involves resolution techniques or asymmetric synthesis starting from enantiopure precursors. chemicalbook.com The resolution of racemic mixtures is a common strategy to isolate the desired enantiomer. researchgate.net

In the realm of asymmetric synthesis, the enantiomeric purity of a chiral compound is of utmost importance. Chiral amines are foundational molecules in this field, serving as chiral building blocks, catalysts, auxiliaries, or resolving agents for racemic mixtures of acids. nih.gov The effectiveness of these applications hinges on the use of a single, pure enantiomer.

A high degree of enantiopurity ensures that a chemical reaction proceeds with high stereoselectivity, yielding a product that is also enantiomerically enriched. acs.org For example, a chiral amine might be used as a catalyst to create a specific enantiomer of a pharmaceutical drug, where the other enantiomer could be inactive or even harmful. acs.orgnih.gov Therefore, the ability to synthesize or resolve this compound into its distinct (R) and (S) forms with high enantiomeric excess (ee) is a critical step for its use in stereoselective chemical transformations. nih.gov

Advanced Spectroscopic Characterization for Mechanistic and Structural Studies

Confirming the structure and stereochemistry of this compound requires sophisticated analytical techniques. Spectroscopic methods are indispensable tools for researchers to verify the identity, purity, and stereochemical integrity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity.

For chiral molecules like this compound, NMR is also a crucial tool for determining stereochemistry, although the NMR spectra of two enantiomers are identical in an achiral solvent. To differentiate between enantiomers and determine enantiomeric purity, chemists employ chiral derivatizing agents (CDAs). frontiersin.orgnih.gov Reacting the racemic amine with an enantiomerically pure CDA converts the enantiomers into diastereomers. These diastereomers have different physical properties and, importantly, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original amine can be accurately determined. nih.gov This method is simple, convenient, and provides direct information without needing standard samples of the pure enantiomers. frontiersin.orgnih.gov

TechniqueApplicationPrinciple
¹H and ¹³C NMRStructural ConfirmationProvides information on the connectivity and chemical environment of atoms.
NMR with Chiral Derivatizing Agents (CDAs)Enantiomeric Purity DeterminationConverts enantiomers into diastereomers, which have distinguishable NMR signals, allowing for quantification of the enantiomeric excess. frontiersin.orgnih.govnih.gov
¹⁹F NMR with Fluorinated CDAsAbsolute Configuration AssignmentUses fluorine-containing CDAs to create diastereomers whose ¹⁹F NMR chemical shifts can be compared and sometimes predicted by computational models to assign the absolute configuration. frontiersin.orgnih.govacs.org

Chiroptical methods are analytical techniques that rely on the differential interaction of chiral molecules with polarized light. They are inherently sensitive to chirality and are powerful tools for determining enantiomeric excess (ee). nih.govbohrium.com

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule in the ultraviolet-visible region. encyclopedia.pub The resulting spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing an opposite spectrum. encyclopedia.pub The magnitude of the ECD signal is directly proportional to the enantiomeric excess, making it a quantitative method for ee determination. researchgate.netoptica.org For amines that lack a strong chromophore, derivatization with a chromophore-containing reagent can be used to induce a measurable ECD signal. acs.org

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared range, measuring the differential absorption of polarized light during a vibrational transition. wikipedia.orgresearchgate.net VCD is exceptionally sensitive to the three-dimensional structure of a molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to one predicted by quantum chemical calculations. wikipedia.orgnih.govnih.gov It is particularly useful for molecules that may not have a UV-Vis chromophore suitable for ECD. researchgate.net

Other chiroptical techniques include Exciton-Coupled Circular Dichroism (ECCD), where derivatization of the amine leads to complexes that produce strong, predictable CD signals, allowing for the determination of absolute configuration and ee. nih.govacs.orgnih.gov These advanced methods provide rapid and sensitive analysis, which is crucial in high-throughput screening and the development of asymmetric catalytic processes. nih.govbohrium.com

Advanced Synthetic Methodologies for Methyl 1 4 Methylphenyl Ethyl Amine and Its Precursors

Enantioselective Synthesis Pathways

Asymmetric reductive amination is a powerful method for producing chiral amines. nih.govwikipedia.org This process can be challenging due to the need for chemoselectivity (reducing the C=N bond over the C=O group), the often-unfavorable equilibrium of imine formation, and potential catalyst poisoning by the amine products. liv.ac.uk For a secondary amine like Methyl[1-(4-methylphenyl)ethyl]amine, a key strategy involves the asymmetric hydrogenation of a pre-formed or in-situ generated N-methyl imine.

Recent advancements have seen the development of highly efficient metal catalysts for this transformation. Iridium-based catalysts, in particular, have shown great promise. For instance, a cationic iridium catalyst featuring a P-stereogenic MaxPHOX ligand has been used for the direct asymmetric hydrogenation of N-alkyl imines with high enantioselectivity. organic-chemistry.org Similarly, chiral iridium-diphosphine ligand catalysts have been employed to produce chiral N-alkyl tetrahydroisoquinolines, demonstrating the utility of this approach for creating chiral tertiary amines in a single step without requiring subsequent alkylation. rsc.org Another approach involves using a chiral diamine ligand with a chiral anion, which significantly influences the stereochemical outcome of the hydrogenation. liv.ac.uk

The general process for synthesizing this compound via this method would involve:

Imine Formation: Condensation of 4-methylacetophenone with methylamine (B109427) to form the corresponding N-methyl imine.

Asymmetric Reduction: Hydrogenation of the imine using a chiral catalyst (e.g., Iridium or Ruthenium-based) to yield the enantiomerically enriched secondary amine. organic-chemistry.orgrsc.org

Table 1: Selected Catalytic Systems for Asymmetric Imine Reduction

Catalyst Type Ligand Example Reducing Agent Key Features
Iridium (Ir) Diphosphine Ligands (e.g., f-BINAPHANE) H₂ Gas Effective for pressure hydrogenation of N-methyl imines, yielding high enantiomeric excess (80-90% ee). rsc.org
Iridium (Ir) P,N Ligands (e.g., MaxPHOX) H₂ Gas Enables direct asymmetric hydrogenation of N-methyl and N-alkyl imines with high enantioselectivity. organic-chemistry.org
Ruthenium (Ru) Chiral Diamine/Diphosphine Formic Acid/Triethylamine (ATH) Allows for highly efficient asymmetric transfer hydrogenation (ATH) of N-diphenylphosphinyl imines. organic-chemistry.org
Organocatalyst Chiral Phosphoric Acid Hantzsch Ester Reduces α-imino esters to α-amino esters with excellent yields and high enantiomeric excesses.

This table presents examples of catalytic systems applicable to the asymmetric reduction of imines, a key step in the synthesis of chiral amines.

Chiral resolution is a classical yet highly effective method for separating enantiomers from a racemic mixture. For the synthesis of enantiopure this compound, this technique is typically applied to its precursor, racemic 1-(4-methylphenyl)ethylamine (B1348833). The most common method involves diastereomeric salt crystallization.

In this process, the racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. One study demonstrated a practical resolution of 1-phenyl-2-(4-methylphenyl)ethylamine using a single resolving agent, (S)-mandelic acid. researchgate.net A key finding was that the configuration of the amine in the less-soluble salt could be controlled by adjusting the solvent's dielectric constant and water content, allowing for the isolation of both (R) and (S) enantiomers from the same process by simply switching the solvent. researchgate.net

Enzymatic kinetic resolution is another powerful technique. Lipases are commonly used enzymes for this purpose. researchgate.net The process involves the selective acylation of one enantiomer of the racemic amine, leaving the other unreacted. For example, Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435) can be used to resolve racemic amines with high efficiency and enantioselectivity. nih.gov This method has been successfully applied to various phenylethylamines, which are structurally related to 1-(4-methylphenyl)ethylamine. researchgate.net

Table 2: Chiral Resolution Methods for Primary Amine Precursors

Method Resolving Agent / Catalyst Principle Outcome for 1-(4-methylphenyl)ethylamine
Diastereomeric Salt Crystallization Chiral Acids (e.g., (S)-Mandelic Acid, Tartaric Acid) Formation of diastereomeric salts with different solubilities, allowing separation by crystallization. researchgate.netnih.gov Both (R) and (S) enantiomers can be obtained by controlling solvent conditions. researchgate.net
Enzymatic Kinetic Resolution Lipases (e.g., Candida antarctica Lipase B) Selective enzymatic acylation of one enantiomer, allowing separation of the unreacted amine from the acylated product. researchgate.netnih.gov Can produce enantiopure (S)-amine and the corresponding (R)-amide with high yield and enantiomeric excess (ee ≥ 95%). nih.gov

This table summarizes common chiral resolution techniques applicable to the separation of enantiomers of the precursor amine.

Biocatalytic methods are increasingly favored for chiral amine synthesis due to their high stereoselectivity, mild reaction conditions, and environmental sustainability. nih.govoup.com Several classes of enzymes are particularly effective for producing the chiral primary amine precursor, 1-(4-methylphenyl)ethylamine, from the prochiral ketone, 4-methylacetophenone.

Transaminases (TAs) , also known as amine transaminases (ATAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.govworktribe.com Their high stereoselectivity makes them ideal for asymmetric synthesis. nih.gov While early transaminases had limited substrate scope, protein engineering has expanded their applicability to bulkier aromatic substrates. nih.gov A significant challenge with TAs is overcoming the unfavorable thermodynamic equilibrium of the reaction, which can be addressed by strategies such as removing the co-product. oup.comtdx.cat

Amine Dehydrogenases (AmDHs) catalyze the reductive amination of a ketone using ammonia (B1221849) as the amino donor and NAD(P)H as a cofactor. nih.gov Enzyme engineering has been instrumental in developing AmDHs suitable for synthesizing a range of chiral amines. nih.gov

Imine Reductases (IREDs) are NAD(P)H-dependent enzymes that asymmetrically reduce imines to form chiral amines. nih.gov The discovery that IREDs can be coupled with an amine source and a ketone in a one-pot system has greatly expanded their utility for producing both cyclic and acyclic chiral amines with high stereoselectivity. nih.gov

Table 3: Comparison of Enzymatic Approaches for Chiral Amine Synthesis

Enzyme Class Reaction Type Cofactor Key Advantages
Transaminase (ATA) Asymmetric synthesis from ketone Pyridoxal 5'-phosphate (PLP) High stereoselectivity; cofactor is regenerated in situ. nih.govoup.comworktribe.com
Amine Dehydrogenase (AmDH) Reductive amination of ketone NAD(P)H Direct amination using ammonia. nih.gov
Imine Reductase (IRED) Asymmetric reduction of imine NAD(P)H High activity and stereoselectivity; can be used in one-pot reductive amination from ketones. nih.gov

This table compares the primary biocatalytic routes for the synthesis of chiral primary amines from prochiral ketones.

Direct N-Methylation Strategies of 1-(4-Methylphenyl)ethylamine

Once the enantiopure primary amine, 1-(4-methylphenyl)ethylamine, is obtained, the final step is its conversion to the secondary amine via N-methylation. This can be achieved through several direct strategies.

The classical approach to N-methylation involves the use of alkylating agents. Conventional reagents like methyl iodide or dimethyl sulfate (B86663) are effective but are also hazardous and generate toxic waste. researchgate.net Consequently, there is a strong drive towards using greener, more sustainable methylating agents. researchgate.net

Methanol (B129727) and dimethyl carbonate are increasingly used as eco-friendly C1 sources for N-methylation. researchgate.neteurekaselect.com These reactions are typically catalyzed by transition metals. For example, a TiO₂-supported cobalt-nickel single-atom alloy catalyst has been shown to efficiently N-methylate various amines using methanol as the methylating agent in an additive-free system. researchgate.net A primary challenge in this method is controlling the degree of alkylation to prevent the formation of the undesired tertiary amine (N,N-dimethylated product). The choice of catalyst, solvent, and reaction conditions is crucial for achieving selective mono-methylation. eurekaselect.com

A highly efficient and versatile method for N-methylation is the reductive amination of the primary amine with formaldehyde. scirp.orgresearchgate.net This one-pot reaction proceeds through the in-situ formation of an imine (or more accurately, an iminium ion), which is immediately reduced to the secondary amine by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄). wikipedia.orgresearchgate.net

R-NH₂ + HCHO → [R-N=CH₂] → R-NH-CH₃ (Simplified representation with primary amine, formaldehyde, and the resulting N-methylated amine)

A significant advantage of this method is that it can often be performed in aqueous solutions, such as phosphate-buffered saline (PBS), and does not require the protection of other sensitive functional groups like hydroxyls or carboxylic acids. scirp.orgresearchgate.net The reaction is generally fast and clean. scirp.org While the initial condensation step to form the iminium ion is an equilibrium reaction, the subsequent irreversible reduction drives the reaction towards the formation of the methylated product. researchgate.net This makes it a practical and widely used strategy for synthesizing N-methylated amines. echemi.com

Multi-Step Synthesis from Precursors

The synthesis of this compound can be effectively achieved through various multi-step synthetic routes starting from readily available precursors. These methods offer control over the final product's purity and stereochemistry. Key strategies involve the transformation of functionalized intermediates, such as N-acylated amines or the use of chiral synthons to guide the stereochemical outcome of the reaction.

Deacylation Reactions of N-Acyl-N-methyl-1-(4-methylphenyl)ethylamines

A common step in the synthesis of amines is the removal of a protecting acyl group from an N-acylated precursor. The deacylation of N-acyl-N-methyl-1-(4-methylphenyl)ethylamines is a crucial final step to yield the target secondary amine. This transformation can be accomplished under various conditions, typically involving hydrolysis under acidic or basic conditions.

One established method involves basic hydrolysis. A patented process describes the deacylation of a related compound, N-acyl-(R)-1-(4-methylphenyl)ethylamine, to produce the corresponding primary amine. google.com This method can be adapted for N-methylated analogues. The reaction is carried out in the presence of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, within a C4-C10 monohydric alcohol solvent like n-butanol. google.com The reaction typically requires heating to temperatures between 100°C and 130°C for a duration of 5 to 24 hours. google.com The progress of the reaction can be monitored using standard techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). google.com The acyl group (R-CO) in the precursor can be, for example, an acetyl, propionyl, or butyryl group. google.com

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acyl group. This is followed by the elimination of the amine as the leaving group, which is subsequently protonated to form the final product. etsu.edu

Alternatively, acidic hydrolysis provides another route for deacylation. etsu.edu This process typically involves refluxing the N-acyl compound with a strong acid. etsu.edu The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. etsu.edu Subsequent proton transfers and elimination steps lead to the cleavage of the amide bond, yielding the amine and a carboxylic acid byproduct. etsu.edu

Recent advancements in deacylation chemistry have also explored non-hydrolytic methods. For instance, metal triflimide-catalyzed deacylation has been shown to be effective for a range of N-acylsulfonamides, tolerating various functional groups. researchgate.net This approach utilizes catalysts like copper(II) triflimide (Cu(NTf2)2) and can efficiently remove acetyl, propionyl, and benzoyl groups, suggesting potential applicability to other N-acyl compounds. researchgate.net

Table 1: Conditions for Deacylation of N-Acyl-1-(4-methylphenyl)ethylamines and Related Compounds
Acyl GroupReagentsSolventTemperature (°C)Reference
Acetyl, Propionyl, ButyrylSodium Hydroxide or Potassium Hydroxiden-Butanol100–130 google.com
AcetylAqueous Acid (e.g., HCl)Water/MethanolReflux/Sonication etsu.edu
Acetyl, Benzoyl, PivaloylCu(NTf2)2 (for N-acylsulfonamides)Methanol65–120 researchgate.net

Stereoselective Alkylation of N-Protected Chiral Synthons

Achieving a specific stereoisomer of this compound requires a stereoselective synthetic approach. One powerful strategy is the alkylation of a chiral synthon, where a pre-existing stereocenter directs the formation of a new one. This is a cornerstone of asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. mdpi.com

A notable example is the asymmetric synthesis of chiral α-substituted phenethylamines from a chiral oxazolidine (B1195125) synthon. tandfonline.com In a synthesis of (S)-N-methyl-α-methyl-phenethylamines, the strategy is based on the sequential dialkylation of the chiral aminonitrile, (-)-N-cyanomethyl-4-phenyl-1,3-oxazolidine. tandfonline.com This process involves the stereoselective alkylation of the synthon, followed by a reductive decyanation step to yield the desired substituted phenethylamine (B48288). tandfonline.com This method has been used to obtain products with enantiomeric excesses (e.e.) ranging from 56-62%. tandfonline.com

Another widely used approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to control the stereochemistry of a reaction. nih.gov Pseudoephenamine, for instance, has been demonstrated as a practical chiral auxiliary for the asymmetric alkylation of amide enolates. nih.gov Amides derived from pseudoephenamine can be enolized and then alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary group yields the enantiomerically enriched target molecule. nih.gov

Modern catalytic methods also provide efficient pathways. A nickel-catalyzed hydroalkylation of enecarbamates with alkyl halides has been developed for the synthesis of a broad range of chiral alkyl amines with high regio- and enantioselectivity. organic-chemistry.org This method employs a chiral ligand to control the stereochemical outcome of the reaction, which proceeds under mild conditions and tolerates a wide variety of functional groups. organic-chemistry.org The enantioselectivity is determined during the insertion of a Ni-H species into the alkene of the enamine substrate. organic-chemistry.org

Table 2: Examples of Stereoselective Synthesis Strategies for Chiral Amines
StrategyChiral SourceKey ReactionProduct TypeReference
Chiral Synthon(-)-N-cyanomethyl-4-phenyl-1,3-oxazolidineStereoselective Dialkylation(S)-N-methyl-α-methyl-phenethylamines tandfonline.com
Chiral AuxiliaryPseudoephenamineDiastereoselective Alkylation of Amide EnolatesEnantiomerically Enriched Carboxylic Acids, Alcohols, Ketones nih.gov
Asymmetric CatalysisNickel / Chiral Bi-Ox LigandEnantioselective Hydroalkylation of EnecarbamatesChiral Alkyl Amines organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of Methyl 1 4 Methylphenyl Ethyl Amine

Reactions at the Secondary Amine Nitrogen Center

The lone pair of electrons on the secondary amine nitrogen of Methyl[1-(4-methylphenyl)ethyl]amine is the focal point for a variety of chemical transformations, including derivatization through alkylation and acylation, and oxidation to form new nitrogen-containing functional groups.

N-Alkylation and N-Acylation Reactions for Derivatization

The secondary amine functionality of this compound serves as a nucleophile, readily participating in N-alkylation and N-acylation reactions. These reactions are fundamental for creating a diverse range of derivatives.

N-Alkylation: This process involves the reaction of the amine with an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism. To drive the reaction to completion and to avoid the formation of a mixture of primary, secondary, and tertiary amines, it is common to use an excess of the amine relative to the alkylating agent. libretexts.org Alternatively, using a 2:1 ratio of the amine to the alkylating agent can help neutralize the hydrohalic acid byproduct, though this may still result in a mixture of products. libretexts.org The reaction of this compound with an alkyl halide, such as bromoethane, would yield the corresponding tertiary amine. A subsequent reaction can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

N-Acylation: The reaction with acylating agents, such as acetyl chloride or acetic anhydride, provides a straightforward route to N-acyl derivatives. For instance, benzylamine (B48309) reacts with acetyl chloride to produce N-benzylacetamide. wikipedia.org Similarly, this compound would react with an acyl chloride to form the corresponding N-acylated product. These amide derivatives are often stable, crystalline solids, which can be useful for purification and characterization.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reactant 1Reactant 2Product TypeGeneral Reaction
This compoundAlkyl Halide (e.g., R-X)Tertiary AmineFormation of a new C-N bond
This compoundAcyl Halide (e.g., R-COCl)N-Acyl Derivative (Amide)Formation of an amide linkage

Formation of N-Oxides and Other Nitrogen-Containing Functional Groups

The oxidation of the nitrogen center in this compound can lead to the formation of N-oxides or, more commonly for secondary amines, nitrones. The specific product often depends on the oxidant and reaction conditions.

While the term "amine oxide" or "N-oxide" strictly applies to the oxidation product of a tertiary amine, the oxidation of secondary amines is an important transformation. wikipedia.org The oxidation of secondary amines that have a proton on the α-carbon often yields nitrones. chem-station.com For benzylic secondary amines, catalyst-free oxidation using hydrogen peroxide in solvents like methanol (B129727) or acetonitrile (B52724) has been shown to selectively produce C-aryl nitrones in good yields. acs.orgnih.gov This method is advantageous as it operates under mild conditions and avoids the use of metal catalysts. acs.orgnih.gov

Other oxidizing agents like Caro's acid or m-CPBA can also be employed. wikipedia.org The reaction of secondary amines with nitric oxide in the presence of oxygen can lead to the formation of N-nitrosamines. pharm.or.jp The outcome of this reaction can be influenced by the solvent, with non-polar solvents sometimes allowing for a catalytic role of oxygen, while polar solvents may lead to stoichiometric consumption of oxygen. pharm.or.jp

Reactions at the Benzylic Stereocenter and Adjacent Positions

The presence of a chiral benzylic carbon and its proximity to both the aromatic ring and the nitrogen atom allows for a range of stereoselective and regioselective reactions.

Stereoselective Transformations at the Chiral Carbon

Reactions that proceed through a mechanism that does not involve the breaking of bonds at the chiral center will generally retain the stereochemistry. However, transformations that do involve the chiral center can be designed to be stereoselective, meaning they favor the formation of one stereoisomer over another. masterorganicchemistry.com For a chiral amine like this compound, stereoselective reactions are crucial for synthesizing enantiomerically pure compounds. While specific studies on stereoselective transformations at the chiral carbon of this exact molecule are not prevalent, general principles suggest that the use of chiral catalysts or reagents can influence the stereochemical outcome of reactions at or adjacent to this center.

Lithiation and Subsequent Electrophilic Quenching Reactions of Related N-Methylated Benzylamines

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org The amine or amide group in benzylamines can act as a DMG, directing lithiation to the ortho position of the phenyl ring. wikipedia.orgbaranlab.org The process involves the coordination of an alkyllithium reagent (like n-butyllithium) to the heteroatom of the DMG, which facilitates the deprotonation of the nearby ortho-proton. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. researchgate.netmdpi.com

For N-methylated benzylamines, lithiation can occur either at the ortho-position of the aromatic ring or at the benzylic position. researchgate.netthieme-connect.de The regioselectivity of the lithiation is influenced by factors such as the substituents on the nitrogen and the aromatic ring, as well as the specific alkyllithium reagent used. researchgate.net For instance, the lithiation of N-benzylpivalamide with t-BuLi can result in a mixture of ring and side-chain lithiated species. researchgate.net In some cases, lithiation can occur preferentially at the Si-methyl groups if a trimethylsilyl (B98337) group is present. lookchem.comjst.go.jp Subsequent reaction of the lithiated species with an electrophile allows for the introduction of a new functional group. researchgate.netnih.gov

Table 2: Examples of Electrophiles Used in Quenching Reactions of Lithiated Benzylamines

ElectrophileResulting Functional Group
Alkyl Halides (R-X)Alkylation
Aldehydes/Ketones (RCHO/R₂CO)Hydroxyalkylation
Carbon Dioxide (CO₂)Carboxylation
Trimethylsilyl chloride (TMSCl)Silylation

Reactivity of the Para-Methylphenyl Moiety

The para-methylphenyl (tolyl) group influences the reactivity of the molecule in several ways. The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. wikipedia.org This activating effect is directed towards the ortho and para positions relative to the methyl group. Since the ethylamine (B1201723) substituent is already present, further electrophilic substitution will occur at the positions ortho to the methyl group (C3 and C5).

Reaction Mechanisms and Kinetic Studies

The elucidation of reaction mechanisms and the identification of rate-determining steps are crucial for understanding and optimizing chemical transformations. For reactions involving amines like this compound, kinetic studies often reveal complex, multi-step pathways.

For example, in the reaction of secondary alicyclic amines with methyl 4-nitrophenyl carbonate, a biphasic Brönsted-type plot (a plot of the logarithm of the rate constant versus the pKₐ of the amine) is observed. acs.org This curvature indicates a change in the rate-determining step. For highly basic amines, the breakdown of the tetrahedral intermediate is the rate-limiting step, whereas for less basic amines, the initial nucleophilic attack to form the intermediate becomes rate-limiting. acs.org

Table 1: Brönsted Plot Data for the Reaction of Secondary Alicyclic Amines (SAA) with Methyl 4-Nitrophenyl Carbonate (MNPC) acs.org

Amine pKₐ RegionBrönsted Slope (β)Inferred Rate-Determining Step
High pKₐ (pKₐ > 9.3)0.3Breakdown of Tetrahedral Intermediate (T±)
Low pKₐ (pKₐ < 9.3)1.0Formation of Tetrahedral Intermediate (T±)

This change illustrates how the nucleophilicity and basicity of the amine, a key property of this compound, can fundamentally alter the kinetic profile of a reaction. In other catalytic systems, such as the allylic amination using a vanadoxaziridine catalyst, the rate-determining step has been proposed to be the aminovanadation across the substrate. plu.mx

The reactivity of this compound is governed by a combination of electronic and steric effects originating from its molecular structure. francis-press.comrsc.org

Electronic Effects: The primary electronic effect stems from the nitrogen lone pair of the amino group, which is electron-donating. This effect increases the electron density of the aromatic ring, activating it toward electrophilic attack. openstax.org The methyl group on the aromatic ring also contributes a weak electron-donating inductive effect. Conversely, in nucleophilic substitution reactions where the amine acts as the nucleophile, the electron-donating ability of the nitrogen lone pair is paramount. The reactivity can be influenced by substituents on the electrophile; for example, strong electron-withdrawing groups on a reaction partner increase its susceptibility to nucleophilic attack by the amine. acs.org

Steric Effects: The structure of this compound contains significant sources of steric hindrance around the reactive nitrogen center. The presence of not only a methyl group on the nitrogen (making it a secondary amine) but also a methyl group on the α-carbon of the ethyl chain creates a sterically crowded environment. This steric bulk can hinder the approach of the nitrogen nucleophile to a reaction center, thereby slowing down the reaction rate.

The impact of N-alkylation on reactivity is well-documented. For instance, studies comparing the reaction rates of aniline (B41778) (a primary amine) with N-methylaniline (a secondary amine) in nucleophilic aromatic substitution (SNAr) reactions showed a dramatic decrease in reactivity for the N-methylated compound. rsc.org This reduction is attributed to increased steric hindrance during both the formation of the reaction intermediate and the subsequent proton transfer step. rsc.org

Table 2: Comparison of Relative Reaction Rates for Aniline vs. N-Methylaniline in SNAr Reactions rsc.org

AmineRelative Rate Factor (K₁kAn)Primary Reason for Rate Difference
Aniline100,000Less steric hindrance at the nitrogen atom
N-Methylaniline1Increased steric hindrance from the N-methyl group

This ~100,000-fold decrease in the rate parameter highlights the profound impact of steric effects introduced by an N-methyl group. rsc.org A similar, if not greater, steric impediment would be expected for this compound due to the additional α-methyl substituent.

Role of Methyl 1 4 Methylphenyl Ethyl Amine in Advanced Organic Transformations and Catalysis

As a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of Methyl[1-(4-methylphenyl)ethyl]amine makes it an attractive starting material for the synthesis of enantiomerically pure complex molecules. Its structural motif can be incorporated into larger frameworks, thereby imparting chirality to the target molecule.

Chiral amines are fundamental components in the synthesis of stereodefined organic frameworks, including chiral covalent organic frameworks (COFs). These materials are constructed from well-defined molecular building blocks, and the incorporation of chiral units like this compound can induce chirality within the porous structure. While specific examples detailing the use of this compound in COF synthesis are not prevalent in the literature, the principle is well-established with analogous chiral amines. The amine functionality allows for its integration into the framework through the formation of imine or amide linkages, while the chiral center dictates the stereochemistry of the resulting three-dimensional structure. This approach is crucial for developing materials with applications in enantioselective separations and catalysis.

This compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are prevalent scaffolds in many pharmaceutical compounds and natural products.

One notable application is in the synthesis of substituted pyrrolidines. For instance, derivatives of this amine are used in the preparation of pyrovalerone analogs, which are potent monoamine uptake inhibitors. A general synthetic route might involve the reaction of a suitable precursor with the amine to form an intermediate that can then be cyclized to yield the desired pyrrolidine (B122466) ring system.

The synthesis of piperidine (B6355638) derivatives can also be achieved using this chiral amine. For example, a common strategy involves the aza-Diels-Alder reaction, where an imine derived from this compound reacts with a diene to construct the six-membered piperidine ring with controlled stereochemistry.

HeterocycleSynthetic StrategyPrecursor/IntermediateRef.
PyrrolidineCyclization of an open-chain amineα-Bromoketones
PiperidineAza-Diels-Alder ReactionImine derivative

Application as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. This compound and its derivatives are effective chiral auxiliaries, particularly in the diastereoselective alkylation of enolates.

To be used as a chiral auxiliary, this compound is typically first converted into a more complex derivative, such as an amide or an imine. For example, it can be reacted with a carboxylic acid to form a chiral amide. The resulting amide can be deprotonated at the α-position to the carbonyl group to form a chiral enolate. The subsequent reaction of this enolate with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. The stereochemical outcome is dictated by the preferred conformation of the enolate, which minimizes steric interactions with the bulky 1-(4-methylphenyl)ethyl group.

Similarly, imines derived from this compound can undergo diastereoselective additions. The chiral group on the nitrogen atom directs the incoming nucleophile to one of the two diastereotopic faces of the imine, leading to the formation of one diastereomer in excess.

A key advantage of using a chiral auxiliary is the ability to recover and reuse it, which is crucial for the economic viability and sustainability of a synthetic process. After the desired stereocenter has been created, the auxiliary is cleaved from the product.

For amide derivatives, cleavage is typically achieved by hydrolysis under acidic or basic conditions, which regenerates the chiral amine and the new chiral carboxylic acid. For imine derivatives, simple acidic hydrolysis is usually sufficient to release the newly synthesized chiral amine. The recovered this compound can then be purified and reused in subsequent reactions.

Auxiliary TypeCleavage MethodRecovered Species
AmideAcid or base hydrolysisThis compound, chiral carboxylic acid
ImineAcid hydrolysisThis compound, chiral amine

Ligand in Asymmetric Transition Metal Catalysis

Chiral ligands are essential components of transition metal catalysts used in asymmetric synthesis. They coordinate to the metal center and create a chiral environment that enables the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

While direct use of this compound as a ligand is less common, it serves as a valuable chiral starting material for the synthesis of more complex and effective chiral ligands. The amine functionality provides a convenient handle for derivatization. For example, it can be converted into phosphine-amine (P,N) ligands, which have proven to be highly effective in a variety of asymmetric catalytic reactions, including hydrogenation and allylic alkylation.

The synthesis of such ligands often involves the reaction of this compound with a suitable phosphine-containing electrophile. The modular nature of this approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize the performance of the catalyst for a specific transformation. The resulting chiral ligand can then be complexed with a transition metal, such as palladium, rhodium, or iridium, to generate the active asymmetric catalyst.

Coordination Chemistry of this compound Complexes (Based on primary amine analogues)

While specific studies on the coordination chemistry of this compound are not extensively documented, its behavior can be inferred from its primary amine analogue, (S)-(-)-1-(4-methylphenyl)ethylamine. Research has shown that this primary amine readily coordinates with transition metals. For instance, the complex trans-dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II) has been synthesized and characterized. nih.gov In this complex, the palladium(II) center adopts a square-planar geometry, coordinated by two chloride ligands and the nitrogen atoms of two amine ligands in a trans configuration. nih.gov

The nitrogen atom of the amine acts as a Lewis base, donating its lone pair of electrons to the metal center. The steric bulk of the 1-(4-methylphenyl)ethyl group plays a crucial role in the spatial arrangement of the ligands around the metal. The introduction of a methyl group on the nitrogen atom to form this compound would likely increase the steric hindrance around the nitrogen donor. This increased bulk could influence the coordination number, the geometry of the resulting metal complex, and the stability of the metal-ligand bond. The electronic effect of the N-methyl group is relatively minor but could slightly increase the electron-donating ability of the nitrogen atom. These subtle steric and electronic modifications can be pivotal in fine-tuning the catalytic activity and enantioselectivity of the resulting metal complex.

Table 1: Crystallographic Data for a Primary Amine Analogue Complex

Parameter Value
Compound Name trans-dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II)
Molecular Formula C₁₈H₂₆Cl₂N₂Pd
Coordination Geometry Square-planar
Ligand Arrangement trans

Data derived from studies on the primary amine analogue to infer properties of this compound complexes. nih.gov

Enantioselective Catalytic Hydrogenation and C-C Coupling Reactions

Chiral amines are fundamental to the synthesis of a vast array of biologically active compounds and pharmaceuticals. acs.org Asymmetric hydrogenation and carbon-carbon (C-C) bond-forming reactions are two of the most powerful methods for creating chiral centers with high enantioselectivity. nih.govacs.org Chiral ligands derived from amines like 1-(4-methylphenyl)ethylamine (B1348833) are instrumental in the success of these transformations. sigmaaldrich.com

Enantioselective Catalytic Hydrogenation:

Asymmetric hydrogenation of prochiral imines and enamines is a direct and atom-economical method to produce valuable chiral amines. acs.orgnih.gov Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, when complexed with chiral ligands, have shown remarkable efficiency and selectivity in these reactions. acs.orgrsc.org For example, iridium complexes with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of N-alkyl imines, yielding chiral amines with high enantiomeric excess (ee). acs.org The structure of the amine ligand is critical; for instance, large alkyl substituents on the nitrogen atom of the imine substrate have been observed to decrease enantioselectivity in certain systems. acs.org This highlights the subtle interplay between the substrate, the ligand, and the metal center that governs the stereochemical outcome.

Enantioselective C-C Coupling Reactions:

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. acs.org The development of enantioselective variants of these reactions, such as the Suzuki and Negishi couplings, often relies on the use of chiral ligands to control the stereochemistry of the product. acs.orgnih.gov Chiral amine derivatives can be employed as ligands in these reactions. For instance, palladium catalysts combined with chiral amine co-catalysts have been used for the enantioselective conjugate addition of aryl boronic acids to α,β-unsaturated aldehydes. researchgate.net Furthermore, chiral phosphoric acids, which can be derived from chiral amines, have been demonstrated as effective ligands for the enantioselective palladium-catalyzed α-C–H coupling of a wide range of amines with aryl boronic acids, producing α-arylated amines with high enantioselectivity. nih.gov

Table 2: Examples of Asymmetric Reactions Using Chiral Amine-Related Catalytic Systems

Reaction Type Catalyst/Ligand System Substrate Type Product Type Enantiomeric Excess (ee)
Asymmetric Hydrogenation Ir/(S,S)-f-Binaphane N-alkyl imines Chiral amines Up to 90% acs.org
Asymmetric Hydrogenation Ir/(R,R)-f-spiroPhos Cyclic 2-aryl imines Chiral cyclic amines Up to 98% rsc.org
C-H Arylation Pd(II)/Chiral Phosphoric Acid N-heterocycles (thioamide directed) α-arylated amines High nih.gov

Design Principles for Chiral Amine Ligands in Metal Catalysis

The rational design of chiral ligands is paramount to achieving high selectivity in asymmetric catalysis. nih.gov Several key principles have guided the development of effective chiral ligands, including those based on amine structures.

Symmetry: For a long time, C₂-symmetric ligands were dominant in the field. nih.govscu.edu.cn The C₂ symmetry reduces the number of possible diastereomeric transition states, simplifying the analysis of the reaction mechanism and often leading to high enantioselectivity.

Modularity and Non-Symmetry: More recently, non-symmetrical (C₁-symmetric) ligands have gained prominence, in many cases outperforming their C₂-symmetric counterparts. nih.gov A modular design approach is crucial, allowing for the systematic variation of steric and electronic properties of different parts of the ligand. acs.orgnih.gov For a chiral amine ligand, this could involve modifying the chiral backbone, the substituents on the nitrogen, or the aromatic ring to fine-tune the catalyst's performance for a specific reaction. scu.edu.cn

Bifunctional Catalysis: Some ligand designs incorporate a second functional group that can interact with the substrate, leading to a bifunctional catalyst. scu.edu.cn In the context of an amine ligand, this could involve another Lewis basic site or a hydrogen-bond donor that helps to organize the substrate in the transition state, enhancing both reactivity and selectivity. scu.edu.cn

Electronic and Steric Tuning: The electronic properties of the ligand influence the reactivity of the metal center. For amine ligands, the basicity of the nitrogen can be tuned. Steric properties are critical for creating a well-defined chiral pocket around the metal's active site, which is responsible for discriminating between the two enantiotopic faces of the prochiral substrate. The introduction of bulky groups can create the necessary steric environment to enforce a specific approach of the substrate. nih.gov

The development of new classes of chiral ligands, including those derived from readily available amino acids and peptides, continues to expand the toolkit for asymmetric catalysis, enabling the synthesis of complex chiral molecules with increasing efficiency and precision. scu.edu.cnmdpi.commdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Conformational Analysis

Conformational analysis of similar phenethylamine (B48288) derivatives, such as amphetamine and methamphetamine, has shown that the two primary conformations are the gauche (folded) and anti (extended) forms. nih.govresearchgate.net In the gauche conformation, the amine group is oriented towards the phenyl ring, which can be stabilized by a weak N-H•••π interaction. researchgate.net The anti conformation features an extended side chain. For Methyl[1-(4-methylphenyl)ethyl]amine, the presence of a methyl group on the nitrogen and another on the para-position of the phenyl ring will influence the relative energies of these conformers due to steric and electronic effects.

A systematic conformational search using DFT, often at the B3LYP level of theory with a suitable basis set like 6-31G(d), can identify all energetically accessible conformers. nih.govmaterialsciencejournal.org The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature using the Boltzmann equation. pomona.edu Solvent effects, which can significantly impact conformational preference, can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov

Table 1: Illustrative Conformational Analysis Data for a Phenethylamine Analog

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Boltzmann Population (%)
Gauche 165°0.0045
Gauche 2-68°0.1535
Anti178°0.8020
Note: This table is illustrative and based on general findings for phenethylamine derivatives. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Properties through Quantum Mechanical Methods

Quantum mechanical methods, particularly DFT, are highly effective in predicting various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for the structural elucidation and identification of this compound.

To predict the vibrational spectra (IR and Raman), a frequency calculation is performed on the optimized geometry of the molecule. bohrium.com The B3LYP functional with a 6-311++G(d,p) basis set, for instance, has been shown to provide good agreement between calculated and experimental vibrational frequencies for related molecules. materialsciencejournal.org The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. rsc.org The resulting vibrational modes can be assigned to specific molecular motions, such as N-H stretches, C-H bends, and phenyl ring vibrations. dtic.mil

For NMR spectra prediction, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The chemical shifts are then determined by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of the predicted chemical shifts is highly dependent on the level of theory and the inclusion of solvent effects. researchgate.net

Table 2: Predicted Spectroscopic Data for a Phenethylamine Analog

SpectrumMethodKey Predicted Features
IRDFT/B3LYP/6-311++G(d,p)N-H stretch (~3350 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), Aliphatic C-H stretch (~2970 cm⁻¹), C=C ring stretch (~1600, 1500 cm⁻¹)
¹³C NMRGIAO-DFTAromatic carbons (120-140 ppm), Aliphatic carbons (20-60 ppm)
¹H NMRGIAO-DFTAromatic protons (7.0-7.5 ppm), Methine proton (~3.0 ppm), N-Methyl protons (~2.4 ppm), C-Methyl protons (~2.3 ppm)
Note: This table is illustrative. The exact positions of the peaks would depend on the specific electronic environment in this compound.

Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route to this compound is the reductive amination of 4-methylphenylacetone (B1295304) with methylamine (B109427). researchgate.netunito.it This reaction involves the formation of an imine intermediate followed by its reduction.

DFT calculations can be used to model the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. arxiv.org By locating the transition state structure for each step, the activation energy barrier can be calculated, providing insight into the reaction kinetics. youtube.com Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that a transition state connects the correct reactant and product. researchgate.net

For example, in the reductive amination process, DFT can be used to compare the energetics of different reducing agents and to understand the stereoselectivity of the reaction if a chiral center is formed. nih.gov Another potential synthetic route that could be modeled is the cross-coupling of an aryl halide with an appropriate amino-containing fragment. acs.org

Table 3: Illustrative Reaction Energetics from DFT Calculation for a Reductive Amination Step

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsKetone + Amine0.0
Transition State 1Imine formation+15.2
IntermediateImine-5.8
Transition State 2Hydride attack on imine+10.5
ProductAmine-21.0
Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. For this compound and its analogs, QSRR can be used to predict their properties, such as receptor binding affinity or metabolic stability. nih.govnih.gov

These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model, such as multiple linear regression or partial least squares, is then built to relate these descriptors to the observed activity.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.govmdpi.com These methods generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bonding properties. slideshare.netnih.gov The resulting contour maps provide a visual representation of which regions of the molecule are important for activity, guiding the design of new, more potent or selective compounds. nih.gov For phenylethylamine derivatives, QSAR studies have been instrumental in understanding their interactions with targets like serotonin (B10506) and dopamine (B1211576) transporters. nih.govkoreascience.kr

Table 4: Common Descriptors Used in QSRR/QSAR Studies of Phenethylamines

Descriptor TypeExamplesRelevance
ElectronicPartial atomic charges, Dipole moment, HOMO/LUMO energiesElectrostatic interactions with a receptor, reactivity
StericMolecular weight, Molar refractivity, van der Waals volumeSize and shape complementarity to a binding site
HydrophobicLogP, Hydrophobic field (CoMSIA)Passage through biological membranes, hydrophobic interactions
TopologicalConnectivity indices, Shape indicesOverall molecular architecture

Analytical Methodologies for Investigating Transformations and Purity

Chromatographic Techniques for Enantiomeric Purity and Reaction Monitoring

Chromatographic methods are paramount for the separation and quantification of enantiomers of chiral amines like Methyl[1-(4-methylphenyl)ethyl]amine. These techniques are also vital for monitoring the progress of its synthesis and any subsequent chemical transformations.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the enantioselective separation of chiral amines. docbrown.infoufz.de The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and its derivatives.

Chiral Gas Chromatography (GC):

For GC analysis, derivatization of the amine is often necessary to improve its volatility and chromatographic behavior. libretexts.org Chiral stationary phases (CSPs) are then employed to achieve enantiomeric separation. Cyclodextrin-based CSPs are commonly used for the chiral separation of phenylalkylamines. ufz.de For instance, studies on ring-substituted 1-phenylethylamines have utilized capillary columns coated with substituted cyclodextrins. ufz.de The separation is influenced by factors such as the type of substituent on the aromatic ring and the oven temperature. ufz.de

A typical approach involves the derivatization of the amine with a reagent like trifluoroacetic anhydride, followed by analysis on a chiral column. docbrown.info The enantiomeric purity can then be determined by comparing the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used technique for the separation of chiral amines and does not always require derivatization. docbrown.info Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective for the enantiomeric resolution of chiral amines. massbank.eunih.gov The mobile phase composition, which typically consists of a mixture of alkanes (like hexane) and alcohols (like isopropanol) with a basic additive (like diethylamine), plays a crucial role in achieving separation. docbrown.info

High-performance liquid chromatography equipped with chiral stationary phases is a well-established technique for a variety of applications, including the quality control of chiral compounds and monitoring enantioselective reactions. docbrown.info

Table 1: Exemplary Chromatographic Conditions for Chiral Amine Separation

TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasDetectorAnalyte Type
Chiral GCSubstituted Cyclodextrin (e.g., 30% MTBCD in OV-1701)HydrogenFlame Ionization Detector (FID)Derivatized 1-Phenylalkylamines
Chiral HPLCCellulose-based (e.g., Chiracel OD-H®)Hexane/Isopropanol/DiethylamineUV (254 nm)Chiral Amines
Chiral HPLCAmylose-based (e.g., Chiralpak IE)Hexane/IsopropanolUV/FluorescenceNBD-derivatized Chiral Amines

Mass Spectrometry for Reaction Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical tool for the structural elucidation of reaction products and for gaining insights into reaction mechanisms. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the identification of individual components in a mixture.

While a specific mass spectrum for this compound was not found, its fragmentation pattern can be predicted based on the known fragmentation of its primary amine analogue, 1-(4-methylphenyl)ethylamine (B1348833), and the general principles of amine fragmentation. miamioh.edulibretexts.org

For secondary amines, the most characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, two primary α-cleavage pathways are expected:

Loss of a methyl radical (•CH₃) from the nitrogen atom.

Loss of the p-tolyl group (•C₇H₇).

The molecular ion peak (M+) for an amine will have an odd mass-to-charge ratio (m/z). The base peak in the mass spectrum of a secondary amine is often the result of α-cleavage. In the case of this compound, the fragmentation is expected to be dominated by the formation of the most stable carbocation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
149[C₁₀H₁₅N]⁺ (Molecular Ion)-
134[C₉H₁₂N]⁺α-cleavage (Loss of •CH₃)
119[C₉H₁₁]⁺Loss of ethylamine (B1201723)
91[C₇H₇]⁺Tropylium ion (rearrangement from p-tolyl group)
44[C₂H₆N]⁺α-cleavage (Loss of p-tolyl radical)

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions (Based on primary amine analogues)

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. While the crystal structure of this compound itself is not described, studies on its primary amine analogue, 1-(4-methylphenyl)ethylamine, provide valuable insights into the expected solid-state packing and intermolecular interactions.

A study on a palladium(II) complex containing (S)-(−)-1-(4-methylphenyl)ethylamine as a ligand revealed a square-planar coordination geometry around the palladium atom. The amine ligands are coordinated to the metal center through their nitrogen atoms.

More directly relevant is the crystallographic analysis of (R)-(+)-1-(4-methylphenyl)ethylamine itself. miamioh.edu These studies show the importance of hydrogen bonding in the crystal lattice. The amine group acts as a hydrogen bond donor, forming interactions with suitable acceptors, which play a crucial role in stabilizing the crystal structure. miamioh.edu In the absence of other strong acceptors, nitrogen atoms of neighboring molecules can act as hydrogen bond acceptors, leading to the formation of chains or networks. The packing of the aromatic rings is also expected to be influenced by π-π stacking interactions.

Table 3: Crystallographic Data for a Primary Amine Analogue Complex

ParameterValue for trans-Dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II)
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.8318 (10)
b (Å)11.1373 (13)
c (Å)9.9965 (12)
β (°)104.999 (5)
Volume (ų)949.0 (2)

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Synthesis Routes

The efficient and stereoselective synthesis of chiral amines is a cornerstone of modern organic chemistry, crucial for the production of pharmaceuticals and fine chemicals. princeton.edu While methods for producing the parent primary amine, 1-(4-methylphenyl)ethylamine (B1348833), are established, future research will likely focus on more direct and efficient routes to its N-methylated counterpart, Methyl[1-(4-methylphenyl)ethyl]amine, with high enantiopurity.

Traditional routes often involve a multi-step process: the synthesis of the racemic primary amine, followed by chiral resolution, and subsequent N-methylation. An alternative is the asymmetric synthesis of the chiral primary amine followed by methylation. A significant advancement would be the development of a direct, one-step asymmetric synthesis of the N-methylated product.

Future research could focus on the direct asymmetric reductive amination (DARA) of 4-methylacetophenone with methylamine (B109427). This approach, which combines ketone condensation with an amine and subsequent asymmetric reduction into a single step, is highly atom-economical. wikipedia.org While DARA with ammonia (B1221849) to produce primary amines has seen successful development and scale-up using ruthenium catalysts, its application to secondary amines like this compound presents ongoing challenges. acs.orgmdpi.com The development of catalysts, potentially based on iridium or ruthenium complexed with chiral phosphoramidite (B1245037) or N-heterocyclic carbene (NHC) ligands, that can effectively handle less reactive ketones and simple alkylamines like methylamine is a key area of investigation. mdpi.comacs.orgorganic-chemistry.org The high basicity of the resulting secondary amine product can lead to catalyst deactivation, an obstacle that future catalyst design must overcome. acs.org

Another promising avenue is the stereoselective N-methylation of the pre-formed chiral primary amine , 1-(4-methylphenyl)ethylamine. Research into catalytic N-methylation using green methylating agents like methanol (B129727) is an active field. organic-chemistry.orgacs.org Iridium complexes bearing N-heterocyclic carbene (NHC) ligands have shown high performance for the selective N-methylation of primary amines. organic-chemistry.org Future work could optimize these catalytic systems for the specific substrate, 1-(4-methylphenyl)ethylamine, to achieve high conversion and yield without racemization of the chiral center. Photocatalytic methods, for instance using a silver-loaded titanium dioxide (Ag/TiO2) catalyst with methanol at room temperature, offer a mild and highly selective alternative that tolerates a wide range of functional groups. organic-chemistry.org

Synthetic Strategy Key Precursors Potential Catalyst/Reagent Anticipated Advantages
Direct Asymmetric Reductive Amination (DARA)4-Methylacetophenone, MethylamineChiral Iridium or Ruthenium complexesHigh atom economy, one-step process wikipedia.orgmdpi.com
Stereoselective N-methylation(R)- or (S)-1-(4-methylphenyl)ethylamine, MethanolIridium-NHC complexes, Ag/TiO2 photocatalystHigh selectivity, mild conditions organic-chemistry.orgorganic-chemistry.org
Asymmetric Hydrogenation of N-methyl imineN-(1-(p-tolyl)ethylidene)methanamineChiral Iridium-PHOX or Palladium-based catalystsDirect access to N-alkyl amines acs.org

Exploration of New Catalytic Applications

Chiral amines and their derivatives are frequently employed as ligands in asymmetric metal catalysis or as organocatalysts themselves. psu.edupsu.edu The structural features of this compound—a chiral center adjacent to a nitrogen atom and an aromatic ring—make it an attractive candidate for such applications.

Future investigations could explore its use as a chiral ligand for transition metals like palladium, rhodium, or iridium. For example, structurally similar secondary amines, such as N-methyl-α-methylbenzylamine, have been shown to act as traceless directing groups in palladium-catalyzed aminoarylation reactions, controlling regioselectivity based on their steric bulk. researchgate.net this compound could be evaluated in similar three-component coupling reactions to direct C-C bond formation. researchgate.net Furthermore, conversion to its corresponding N-oxide would generate a chiral N,N'-dioxide ligand, a class of compounds known to coordinate with a variety of metal ions and catalyze reactions like asymmetric hetero-Diels-Alder cycloadditions. acs.orgrsc.org

As an organocatalyst , this compound could be used in reactions where a chiral amine is required for activation. Chiral primary and secondary amines are known to catalyze a range of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions, by forming transient chiral enamines or iminium ions. While this specific amine has not been extensively studied in this context, its potential can be inferred from the broad utility of other chiral benzylamines. Research could focus on applying it to stereoselective additions to aldehydes and ketones.

Potential Application Role of the Compound Example Reaction Type Rationale/Supporting Evidence
Asymmetric Metal CatalysisChiral LigandPalladium-catalyzed aminoarylationSimilar amines control regioselectivity researchgate.net
Asymmetric Metal CatalysisChiral N,N'-Dioxide Ligand PrecursorHetero-Diels-Alder reactionEstablished catalytic activity of N,N'-dioxides acs.orgrsc.org
OrganocatalysisChiral Base/NucleophileMichael AdditionFormation of transient chiral enamines

Integration into Flow Chemistry and Sustainable Synthesis

Modern chemical manufacturing increasingly emphasizes sustainable practices, including the use of continuous flow technologies to improve efficiency, safety, and scalability while reducing waste. rsc.org The synthesis and application of this compound are well-suited for adaptation to flow chemistry platforms.

Future research is expected to develop continuous flow processes for the synthesis of this amine. For instance, the catalytic N-methylation of the parent primary amine could be performed in a packed-bed reactor containing an immobilized catalyst. Heterogeneous palladium catalysts have been successfully used for continuous-flow N-methylation with formaldehyde. wikipedia.org Similarly, the photocatalytic N-methylation using Ag/TiO2 is amenable to flow setups, allowing for efficient light penetration and process control. organic-chemistry.org Biocatalytic methods, using immobilized transaminases in flow reactors, also represent a green alternative for producing chiral amines, offering excellent enantioselectivity under mild conditions. bohrium.comresearchgate.net

Advanced Computational Design of Derivatives

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with enhanced properties. bohrium.com Density Functional Theory (DFT) and other in silico methods can be powerfully applied to this compound to guide future research.

One key area is the design of novel chiral ligands and organocatalysts based on the this compound scaffold. DFT calculations can be used to model the transition states of catalyzed reactions, providing insights into the origin of stereoselectivity. nih.govnih.gov This understanding allows for the rational modification of the catalyst structure—for instance, by introducing different substituents on the phenyl ring or modifying the N-alkyl group—to improve enantiomeric excess or alter reactivity. nih.gov Computational modeling can predict how structural changes in the ligand will affect the geometry and electronics of the catalytic complex, accelerating the discovery of more effective catalysts. bohrium.com

Another emerging application is the prediction of chiroptical properties , such as optical rotation and electronic circular dichroism (ECD). rsc.org Quantum mechanical calculations can reliably predict these properties for a given enantiomer. This is invaluable for assigning the absolute configuration of newly synthesized chiral molecules, a critical step in asymmetric synthesis. rsc.org For derivatives of this compound, computational predictions can help correlate the observed chiroptical properties with the molecular structure, confirming the outcome of a stereoselective reaction.

Finally, computational studies can be used to perform virtual screening of derivatives for potential biological activity or other functional properties. By calculating parameters like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and potential binding modes with biological targets (molecular docking), researchers can identify promising derivatives for synthesis and experimental testing. researchgate.netnih.gov This in silico approach saves significant time and resources by focusing experimental efforts on compounds with the highest probability of success.

Q & A

Q. What are the recommended synthetic routes for Methyl[1-(4-methylphenyl)ethyl]amine, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via reductive amination of 4-methylphenylacetone with methylamine, using sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Reaction optimization should focus on temperature control (e.g., 40–60°C for reductive amination) and stoichiometric ratios of reagents. Purity can be enhanced via crystallization or chromatography, with monitoring by LC-MS (e.g., m/z 164 [M+H]+ for intermediates) .

Q. How is the structural identity of this compound validated in research settings?

Key characterization methods include:

  • NMR spectroscopy : 1H NMR signals for the methyl group (δ ~2.3 ppm) and aromatic protons (δ ~7.1 ppm for para-substituted benzene) .
  • IR spectroscopy : Stretching vibrations for amine groups (ν ~3350 cm⁻¹) and aromatic C-H bonds (ν ~3000 cm⁻¹) .
  • UV-Vis spectroscopy : λmax ~255 nm for aromatic systems, useful for concentration determination .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Conduct reactions in fume hoods to mitigate inhalation risks.
  • Dispose of waste via certified hazardous waste services due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or LC-MS results (e.g., unexpected splitting patterns) may arise from impurities or stereochemical variations. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, conflicting UV-Vis λmax values (e.g., 255 nm vs. 260 nm) could indicate solvent polarity effects .

Q. What advanced analytical methods are suitable for studying the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : To measure binding affinity to receptors (e.g., trace interactions with serotonin receptors implied in NBOMe derivatives) .
  • Docking simulations : Use molecular modeling software (e.g., AutoDock) to predict binding modes based on the compound’s amine and aromatic pharmacophores .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Stability assays : Monitor degradation via LC-MS over 24–72 hours at physiological pH (7.4) and elevated temperatures (e.g., 37°C).
  • Storage recommendations : Store at -20°C in anhydrous conditions to prevent hydrolysis of the amine group .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst selection : Use chiral catalysts (e.g., (S)-BINAP) for asymmetric reductive amination .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.